Cyanidin 3-sophoroside chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

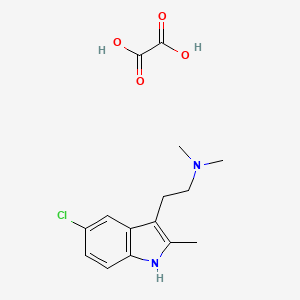

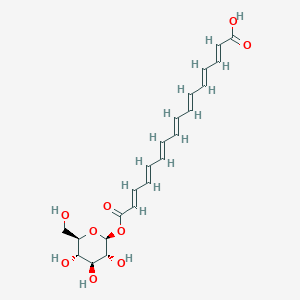

Cyanidin 3-sophoroside chloride (Cy-3-soph) is a subclass of anthocyanin, a type of naturally occurring phenolic compound found in various fruits and vegetables. It is known for its antioxidant properties and potential therapeutic applications in various diseases due to its biological activities. Studies have shown that Cy-3-soph has the ability to inhibit osteoclast formation and bone resorption, suggesting a potential role in the treatment of osteolytic diseases such as osteoporosis . Additionally, Cy-3-soph has been investigated for its anti-browning effects in the food industry, where it has been found to inhibit polyphenol oxidase activity, thereby controlling enzymatic browning in apples .

Synthesis Analysis

The synthesis of Cy-3-soph involves complex biochemical pathways in plants. However, degradation pathways have been studied, such as those induced by pulsed electric field (PEF) treatment. PEF can lead to the degradation of Cy-3-soph through oxidative mechanisms, resulting in various degradation products . Understanding these pathways is crucial for optimizing the stability and efficacy of Cy-3-soph in different applications.

Molecular Structure Analysis

The molecular structure of Cy-3-soph is characterized by the presence of multiple hydroxyl groups, which contribute to its antioxidant properties. The structure has been further elucidated in studies identifying various acylated derivatives of Cy-3-soph isolated from plants, such as the purple flowers of Moricandia arvensis and Raphanus sativus var. raphanistroides . These structural variations can influence the compound's stability, color properties, and biological activity.

Chemical Reactions Analysis

Cy-3-soph can undergo various chemical reactions, including copigmentation with phenolic acids, which affects its color properties and stability . Additionally, the formation of adducts with pyruvic acid has been shown to enhance the resistance of Cy-3-soph to discoloration caused by pH variations and the presence of sulfites . These reactions are significant for the potential use of Cy-3-soph in food products and other applications where color stability is important.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cy-3-soph, such as stability and color, are influenced by factors like pH, temperature, and structural modifications. Studies have shown that Cy-3-soph is more stable at lower pH levels and temperatures . The presence of acyl groups can also affect the compound's solubility and reactivity . These properties are essential for the practical application of Cy-3-soph in various industries, including pharmaceuticals and food processing.

Applications De Recherche Scientifique

Copigmentation Analysis

Cyanidin 3-sophoroside chloride (Cy 3-soph) has been studied for its copigmentation properties. In an analysis involving red raspberry extracts, Cy 3-soph demonstrated significant copigmentation effects when combined with various phenolic acids. This research highlighted the influences of pH, temperature, and the structure of anthocyanins and copigments on the copigmentation effect, showing that lower temperatures favored the reaction. The study provides valuable insights for applications in food chemistry and natural colorants (Sun, Cao, Bai, Liao, & Hu, 2010).

Degradation Pathways

The degradation pathways and products of Cy 3-soph when exposed to pulsed electric fields (PEF) were investigated. This study used UV-Visible spectrophotometry and HPLC-MS to identify the degradation products and proposed a mechanism different from thermal degradation. Such findings are crucial for understanding the stability and application of Cy 3-soph in food processing and preservation (Sun, Bai, Zhang, Liao, & Hu, 2011).

Novel Compound Isolation

A novel compound related to Cy 3-soph was isolated from the purple-violet flowers of Moricandia arvensis, characterized as a tetra-acylated cyanidin 3-sophoroside-5-glucoside. The discovery and characterization of such compounds expand the understanding of plant pigments and their potential applications in various fields including pharmacology and natural product chemistry (Tatsuzawa et al., 2013).

Inhibitory Effects on Polyphenol Oxidase

The inhibitory effects of Cy 3-soph on polyphenol oxidase (PPO) activity were explored. This study found that Cy 3-soph, extracted from Garcinia mangostana rind, showed potential as an anti-browning agent, which is significant for the food industry in controlling enzymatic browning and extending the shelf life of fresh produce (Hemachandran et al., 2017).

Antioxidant Capacity Analysis

Research on the effects of electrode materials on the degradation and antioxidant capacity of Cy 3-soph during PEF treatment indicated that stainless steel electrodes retained the compound most effectively. This study contributes to the understanding of how processing conditions affect the stability and antioxidant properties of natural pigments like Cy 3-soph in food products (Sun, Bai, Zhang, Liao, & Hu, 2011).

Mécanisme D'action

Target of Action

The primary target of Cyanidin 3-sophoroside chloride is the enzyme polyphenol oxidase (PPO) . PPO is involved in the browning process of fruits and vegetables, and its inhibition can enhance the antioxidant capacity of these foods and prolong their storage period .

Mode of Action

Cyanidin 3-sophoroside chloride acts as a non-competitive reversible inhibitor of PPO . This means it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and preventing it from catalyzing its reaction. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to return to its original shape and resume its activity .

Biochemical Pathways

Cyanidin 3-sophoroside chloride belongs to the family of anthocyanin flavonoids, which are known for their powerful free radical scavenging activity . By inhibiting PPO, the compound prevents the oxidation of polyphenols, thereby preserving their antioxidant activity. This can enhance the antioxidant capacity of fruits and vegetables, contributing to their health benefits .

Result of Action

The inhibition of PPO by Cyanidin 3-sophoroside chloride results in a decrease in the browning of fruits and vegetables, enhancing their antioxidant capacity . This can have various health benefits, as antioxidants are known to combat oxidative stress, a key factor in many chronic diseases .

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNFWBVNFUISGD-VENVAYKGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin 3-sophoroside chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)